Pyridoxine-d3 Hydrochloride
Overview
Description
Pyridoxine-d3 (hydrochloride) is a deuterated form of pyridoxine hydrochloride, which is a derivative of vitamin B6. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The deuterated form, Pyridoxine-d3, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .
Mechanism of Action
Target of Action
Pyridoxine-d3 HCl, also known as Pyridoxine-[D3] HCl (Vitamin B6-[D3]), is a derivative of Vitamin B6. The primary targets of this compound are various enzymes involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Mode of Action
Pyridoxine-d3 HCl acts as a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . When used for the treatment of ethylene glycol poisoning, pyridoxine is theorized to increase the formation of glycine, a nontoxic metabolite .
Biochemical Pathways
Three metabolic pathways for pyridoxal 5′-phosphate (PLP; the active form of Vitamin B6) are known: the de novo pathway, the salvage pathway, and the fungal type pathway . Most unicellular organisms and plants biosynthesize Vitamin B6 using one or two of these three biosynthetic pathways . Pyridoxine-d3 HCl, as a form of Vitamin B6, is involved in these pathways and affects the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
Pyridoxine-d3 HCl is well absorbed and metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . The half-life of pyridoxine is 15 to 20 days . It is excreted in the urine as metabolites .
Result of Action
The molecular and cellular effects of Pyridoxine-d3 HCl’s action are primarily related to its role as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It is used medically for the treatment of vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .
Biochemical Analysis
Biochemical Properties
Pyridoxine-d3 Hydrochloride is converted to its active form, pyridoxal 5’-phosphate, in the body . This active form is an important coenzyme involved in a wide range of biochemical reactions, including the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an anti-oxidative effect in Alzheimer’s disease cell models . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to pyridoxal 5’-phosphate, which then acts as a coenzyme in various biochemical reactions . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown that regular laboratory light can degrade pyridoxine, with greater destruction at higher pH and longer exposure time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have a significant reduction in postprandial glucose levels in Sprague-Dawley rat models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, pancreatic acinar cells obtain vitamin B6 from circulation, and a specific and regulatable carrier-mediated mechanism for pyridoxine uptake has been identified .
Subcellular Localization
Given its role as a coenzyme in various biochemical reactions, it is likely to be found wherever these reactions occur within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridoxine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. The industrial synthesis of pyridoxine hydrochloride often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This two-stage process includes the formation of adducts followed by their aromatization and catalytic hydrogenation .
Industrial Production Methods
The industrial production of pyridoxine hydrochloride is carried out by major pharmaceutical companies in the USA, Switzerland, Japan, and other countries. The process involves the large-scale application of the oxazole method, which has been optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Pyridoxine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal 5’-phosphate, an active coenzyme form.
Reduction: Reduction reactions involving the conversion back to pyridoxine.
Substitution: Reactions involving the substitution of functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include pyridoxal 5’-phosphate, pyridoxamine, and their respective phosphorylated derivatives. These products are crucial for various biochemical pathways .
Scientific Research Applications
Pyridoxine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic properties. Some of its applications include:
Comparison with Similar Compounds
Pyridoxine-d3 (hydrochloride) is compared with other similar compounds, such as:
Pyridoxal: An aldehyde form of vitamin B6 involved in similar biochemical processes.
Pyridoxamine: An amine form of vitamin B6 that also serves as a coenzyme in various reactions.
Pyridoxal 5’-phosphate: The active coenzyme form of vitamin B6, essential for numerous enzymatic reactions.
Uniqueness
The uniqueness of Pyridoxine-d3 (hydrochloride) lies in its deuterated form, which provides stability and precision in mass spectrometry analyses. This makes it an invaluable tool in research settings where accurate quantification of vitamin B6 and its derivatives is required .
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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